molecular formula C14H18N2O4 B14343275 1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene CAS No. 92293-63-5

1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14343275
CAS No.: 92293-63-5
M. Wt: 278.30 g/mol
InChI Key: RYPVKAIVQBMDRP-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with the molecular formula C14H18N2O4 It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1,1,4,4-Tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-5,7-dinitro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

92293-63-5

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1,1,4,4-tetramethyl-5,7-dinitro-2,3-dihydronaphthalene

InChI

InChI=1S/C14H18N2O4/c1-13(2)5-6-14(3,4)12-10(13)7-9(15(17)18)8-11(12)16(19)20/h7-8H,5-6H2,1-4H3

InChI Key

RYPVKAIVQBMDRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])(C)C)C

Origin of Product

United States

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